molecular formula C16H14N4O2 B1224315 4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine CAS No. 242797-14-4

4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine

Cat. No.: B1224315
CAS No.: 242797-14-4
M. Wt: 294.31 g/mol
InChI Key: WVDQHXSZISXARL-UHFFFAOYSA-N
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Description

4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a 3-methylphenyl group and a 3-nitrophenyl group attached to the pyrazole ring

Scientific Research Applications

4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with the appropriate phenyl groups.

    Amination: The amine group can be introduced through various methods, such as the reduction of a nitro group or the substitution of a halide with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the handling of hazardous reagents, such as nitric acid, would require stringent safety protocols.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-3-amine: Similar structure but with the amine group in a different position.

    4-(3-methylphenyl)-1-(4-nitrophenyl)-1H-pyrazol-5-amine: Similar structure but with the nitro group in a different position.

    4-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine: Similar structure but with the methyl group in a different position.

Uniqueness

The uniqueness of 4-(3-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a methyl and a nitro group on the aromatic rings can lead to unique electronic and steric effects, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(3-methylphenyl)-2-(3-nitrophenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-4-2-5-12(8-11)15-10-18-19(16(15)17)13-6-3-7-14(9-13)20(21)22/h2-10H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVDQHXSZISXARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC(=CC=C3)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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